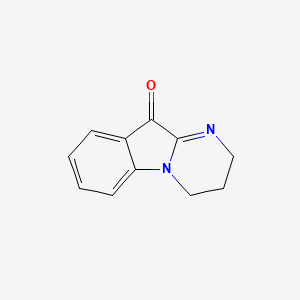
N-(1-phenanthren-3-ylethylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenanthren-3-ylethylidene)hydroxylamine is an organic compound characterized by the presence of a phenanthrene moiety linked to a hydroxylamine group through an ethylidene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenanthren-3-ylethylidene)hydroxylamine typically involves the condensation of 1-phenanthren-3-yl ethanone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-phenanthren-3-ylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Applications De Recherche Scientifique
N-(1-phenanthren-3-ylethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-phenanthren-3-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural features.
Hydroxylamine: A simpler compound containing the hydroxylamine functional group.
Comparison: N-(1-phenanthren-3-ylethylidene)hydroxylamine is unique due to the combination of the phenanthrene moiety and the hydroxylamine group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its individual components or other similar compounds.
Propriétés
Formule moléculaire |
C16H13NO |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-(1-phenanthren-3-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C16H13NO/c1-11(17-18)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10,18H,1H3 |
Clé InChI |
KBJZNSAZGOKTFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl [(1S)-4-[(tert-butoxycarbonyl)amino]-1-(hydroxymethyl)butyl]carbamate](/img/structure/B8294335.png)



![4-[(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)methyl]benzoic acid](/img/structure/B8294381.png)




![2-Thiazolemethanol, 5-bromo-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8294403.png)



